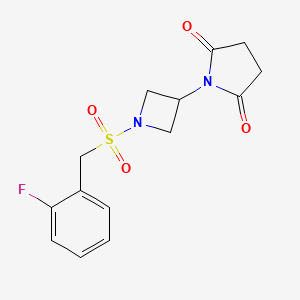![molecular formula C17H25N3O2 B2368909 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide CAS No. 1214040-47-7](/img/structure/B2368909.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide, also known as CEP-33779, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CEP-33779 is a selective inhibitor of the transcription factor NF-κB, which plays a crucial role in regulating the immune response, inflammation, and cell survival.
Mécanisme D'action
NF-κB is a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins called IκBs. Upon activation by various stimuli, such as cytokines or pathogens, IκBs are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target genes. N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide inhibits the activity of the kinase IKKβ, which is responsible for phosphorylating IκBs and activating NF-κB. By inhibiting IKKβ, this compound prevents the nuclear translocation of NF-κB and the subsequent activation of target genes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces angiogenesis. In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and prevents tissue damage. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for IKKβ and does not inhibit other kinases, reducing off-target effects. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, requiring the use of organic solvents for in vitro studies. In addition, this compound has low bioavailability and rapid metabolism in vivo, limiting its effectiveness in animal models.
Orientations Futures
There are several future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide. One area of research is the development of more potent and selective inhibitors of IKKβ. Another area is the investigation of the role of NF-κB in other diseases, such as cardiovascular disease and neurodegenerative disorders. Finally, the combination of this compound with other therapies, such as immunotherapy and targeted therapy, may enhance its therapeutic efficacy in cancer and other diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promise in preclinical models of cancer, inflammation, and autoimmune diseases. Its selective inhibition of NF-κB has a wide range of biochemical and physiological effects, making it a potential therapeutic agent for various diseases. However, further research is needed to optimize its efficacy and overcome its limitations for lab experiments and clinical use.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide involves a series of chemical reactions, starting with the condensation of 2-ethoxyaniline with 1-cyano-1,2-dimethylpropene to form an intermediate. The intermediate is then reacted with 2-bromoethyl propionate to yield the final product, this compound. The synthesis of this compound is a multi-step process that requires specialized equipment and expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune diseases. The inhibition of NF-κB by this compound has been shown to reduce tumor growth in various cancer types, including breast, prostate, and colon cancer. In addition, this compound has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyanilino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-6-22-15-10-8-7-9-14(15)19-13(4)16(21)20-17(5,11-18)12(2)3/h7-10,12-13,19H,6H2,1-5H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCJACBKWCYTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

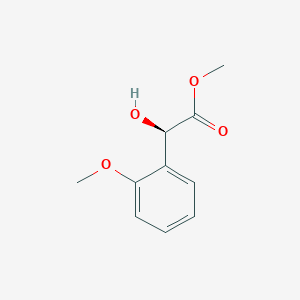
![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)
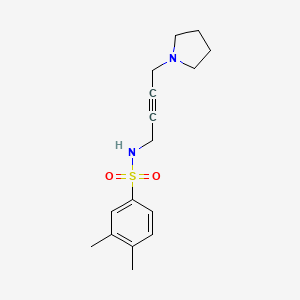
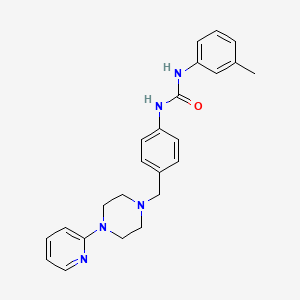
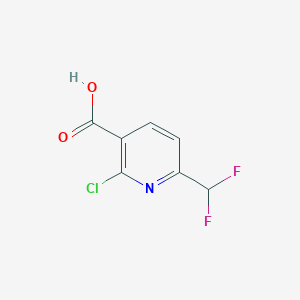
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)
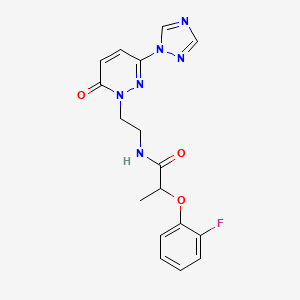
![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)
![(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2368839.png)
![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)
![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)
